![molecular formula C12H14N4O B2459162 8-甲基-4-(吡咯啉-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 2034375-43-2](/img/structure/B2459162.png)

8-甲基-4-(吡咯啉-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮

货号 B2459162

CAS 编号:

2034375-43-2

分子量: 230.271

InChI 键: KCQLCZOITHROEH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

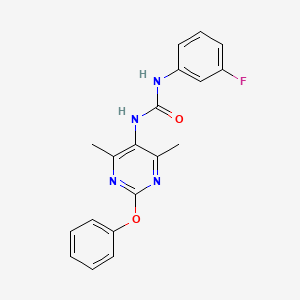

“8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one”, also known as MPP, is a heterocyclic compound that exhibits a wide range of chemical and biological properties. It has been identified as a privileged structure for the inhibition of ATP-dependent kinases .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular formula of “8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is C12H14N4O. The structure of this compound is based on the pyrido[2,3-d]pyrimidin-7-one template .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Physical And Chemical Properties Analysis

The molecular weight of “8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is 230.271.科学研究应用

磷酸二酯酶抑制

- 8H-吡啶并[2,3-d]嘧啶-7-酮衍生物显示出作为选择性磷酸二酯酶5(PDE5)抑制剂的强大抑制活性。这些化合物在PDE6上表现出高选择性,并具有潜在的对离体兔海绵体的舒张作用 (Sakamoto et al., 2015)。

生物医学应用

- 吡啶并[2,3-d]嘧啶是提供体内多种受体配体的特权杂环骨架。它们与DNA和RNA中的氮碱基的相似性使它们在生物医学应用中具有特殊的兴趣 (Jubete et al., 2019)。

植物生长促进

- 6-甲基-2-(吡咯烷-1-基)嘧啶-4(3H)-酮衍生物显示出明显的植物生长促进作用 (Pivazyan et al., 2019)。

认知障碍治疗

- 类似PF-04447943的化合物,一种具有吡啶并[2,3-d]嘧啶-4-酮结构的新型PDE9A抑制剂,已被确定用于治疗认知障碍。该化合物在啮齿动物模型中显示出促认知活性,并在淀粉样前体蛋白转基因小鼠模型中显示出突触稳定作用 (Verhoest et al., 2012)。

酪氨酸激酶抑制

- 吡啶并[2,3-d]嘧啶-7(8H)-酮正在探索其作为酪氨酸激酶抑制剂的潜力,特别是作为ZAP-70抑制剂。它们的结构多样性允许合成各种生物活性化合物 (Masip et al., 2021)。

血管紧张素II拮抗作用

- 吡啶并[2,3-d]嘧啶衍生物已被合成并测试其拮抗血管紧张素II的功效。这些化合物在受体结合测定和动物模型中阻断血管紧张素II升压反应方面显示出有希望的结果 (Ellingboe et al., 1994)。

抗癌活性

- 取代的吡啶并[2,3-d]嘧啶已被合成并评估其对各种癌细胞系的体外抗癌活性。这些化合物显示出显著的抑制活性,并具有作为多靶点激酶抑制剂的潜力 (Elzahabi et al., 2018)。

未来方向

属性

IUPAC Name |

8-methyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-15-10(17)5-4-9-11(15)13-8-14-12(9)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQLCZOITHROEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

Citations

For This Compound

1

Citations

M Camarasa, RP De La Bellacasa, ÀL González… - European Journal of …, 2016 - Elsevier

The design and selection of a combinatorial library of pyrido[2,3-d]pyrimidin-7(8H)-ones (4) has allowed the synthesis of 121 compounds, using known and new synthetic methodologies…

Number of citations: 23

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2459081.png)

![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)

![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)

![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2459089.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2459090.png)

![Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2459092.png)

![4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2459095.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2459098.png)

![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)